(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

antitubercular drug discovery enoyl-ACP reductase inhibition enantioselective enzyme inhibition

This single (R)-enantiomer chiral building block (≥95% purity) provides a defined stereochemical vector that racemic or (S)-configured material cannot replicate. The unprotected primary hydroxymethyl group offers a reactive handle for oxidation, esterification, or etherification—absent in D-prolinamide—while the carboxamide enables independent functionalization. Dual orthogonal handles support parallel library synthesis. Essential for InhA inhibitor programs requiring correct absolute configuration and for enantioselective organocatalysis where stereochemistry dictates product outcome. Avoid generic substitution with achiral pyrrolidine-1-carboxamide or wrong enantiomer to prevent loss of target engagement, inverted stereoselectivity, or synthetic dead-ends.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B15208252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)N)CO
InChIInChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1
InChIKeyDLKMVGSBOOTVRL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide – Chiral Pyrrolidine Carboxamide Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide (CAS 578740-87-1) is a chiral, non-racemic pyrrolidine derivative bearing a primary hydroxymethyl group at the 2-position and a carboxamide at the 1-position . With a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol, the compound is supplied as a single (R)-enantiomer at ≥95% purity and is classified as a chiral building block for asymmetric synthesis and medicinal chemistry applications [1]. The fixed (R)-configuration at C-2 distinguishes it from the (S)-enantiomer, racemic mixtures, and other pyrrolidine-2-carboxamide analogs, imposing predictable stereochemical outcomes in downstream transformations .

Why (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide Cannot Be Replaced by Generic Pyrrolidine Carboxamides in Stereochemically Demanding Workflows


Pyrrolidine carboxamides as a class are recognized scaffolds in drug discovery and organocatalysis, yet their biological and catalytic performance is exquisitely sensitive to both absolute configuration and N-substitution pattern . The (R)-enantiomer of 2-(hydroxymethyl)pyrrolidine-1-carboxamide provides a defined stereochemical vector that racemic or (S)-configured material cannot replicate; in the structurally related InhA inhibitor series, resolution of racemic pyrrolidine carboxamides demonstrated that only one enantiomer retained inhibitory activity [1]. Furthermore, the unprotected primary hydroxymethyl group offers a reactive handle for further derivatization—oxidation, esterification, or etherification—that is absent in simple prolinamide (D-Pro-NH₂), enabling downstream molecular complexity without protecting-group manipulation . Generic substitution with achiral pyrrolidine-1-carboxamide or the wrong enantiomer therefore risks loss of target engagement, inverted stereoselectivity in asymmetric catalysis, or synthetic dead-ends.

Quantitative Differentiation Evidence for (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide Against Closest Analogs


Enantiomeric Configuration Defines Biological Target Engagement: R-Configured Pyrrolidine Carboxamides as Enantioselective InhA Inhibitors

In the pyrrolidine carboxamide class of InhA inhibitors, enantiomeric resolution of racemic mixtures established that only one enantiomer possesses inhibitory activity [1]. Although the specific R vs. S assignment for the hydroxymethyl analog has not been published, the structural precedent in the InhA series—where the active enantiomer corresponds to the (R)-configuration at the pyrrolidine 2-position—indicates that procurement of the correct single enantiomer is a prerequisite for enzyme inhibition studies. The racemic mixture or the (S)-enantiomer (CAS 128257-10-3) would not be expected to reproduce the inhibitory profile of the resolved active enantiomer.

antitubercular drug discovery enoyl-ACP reductase inhibition enantioselective enzyme inhibition

Hydroxymethyl Group as a Differentiating Synthetic Handle: Comparative Derivatization Potential vs. D-Prolinamide

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide possesses a primary hydroxyl group at the 2-hydroxymethyl substituent that is absent in the simpler D-prolinamide (D-Pro-NH₂, CAS 62937-45-5) [1]. This hydroxyl serves as a site for oxidation to the carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement. D-Prolinamide lacks this functional handle, limiting its utility to amide bond formation or N-acylation only. The presence of both the carboxamide and the hydroxyl group provides orthogonal reactivity not available in D-prolinamide. The target compound is supplied at ≥95% purity as a single enantiomer [1].

chiral building block hydroxymethyl derivatization medicinal chemistry diversification

Hydrogen-Bond Donor/Acceptor Capacity: Computed Physicochemical Differentiation from Unsubstituted Pyrrolidine-1-Carboxamide

The target compound bears two hydrogen-bond donors (carboxamide NH₂ and hydroxymethyl OH) and two acceptors (carboxamide C=O and hydroxymethyl O), as computed from its structure [1]. In contrast, the unsubstituted pyrrolidine-1-carboxamide (CAS 4736-71-4) possesses only one H-bond donor and one acceptor (carboxamide NH₂ and C=O). The additional H-bond donor/acceptor pair in the target compound enhances aqueous solubility and modulates target binding interactions. The computed topological polar surface area for the parent pyrrolidine-1-carboxamide scaffold is 46.30 Ų [2]; introduction of the hydroxymethyl group increases this value, improving aqueous compatibility while retaining sufficient lipophilicity for membrane permeability.

physicochemical properties hydrogen bonding drug-likeness optimization

Chiral Organocatalyst Potential: (R)-Configured Prolinamide Scaffold for Enantioselective Aldol Reactions with Demonstrated Class Performance

Prolinamides are well-established organocatalysts for asymmetric aldol reactions. The target compound's (R)-configuration at C-2 dictates the absolute stereochemistry of the aldol product; switching to the (S)-enantiomer would invert the product configuration [1]. L-Prolinamide derivatives have demonstrated aldol reaction yields up to 99% with anti/syn diastereoselectivity up to 99:1 and enantiomeric excess up to 99% under optimized conditions (5 mol% catalyst, −20 °C, m-xylene, acetic acid cocatalyst) [2]. While direct catalytic data for the (R)-2-(hydroxymethyl) analog are not yet published, the scaffold is poised for evaluation as an organocatalyst with the hydroxymethyl group providing an additional hydrogen-bonding interaction site that may enhance stereocontrol relative to simpler prolinamides lacking this functionality . The (R)-enantiomer is the appropriate choice for synthesizing D-configured aldol products.

asymmetric organocatalysis enantioselective aldol prolinamide catalyst

Prolyl Hydroxylase Inhibition: Structural Motif Recognition with Class-Validated Sub-Nanomolar Potency Achievable

Pyrrolidine carboxamide derivatives are established scaffolds for prolyl hydroxylase domain (PHD) enzyme inhibition, a mechanism relevant to HIF stabilization and anemia therapy [1]. ChEMBL/BindingDB data for structurally related pyrrolidine-1-carboxamide analogs demonstrate IC₅₀ values of 1.1 nM against PHD1 and 1.6 nM against PHD2, with selectivity over hERG (IC₅₀ 370 nM) [2]. The hydroxymethyl group in the target compound mimics the 2-hydroxymethyl substituent present in endogenous PHD substrates (2-oxoglutarate analogs) and may chelate the active-site iron, a pharmacophoric requirement for potent PHD inhibition [1]. While direct IC₅₀ data for the exact (R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide compound are not publicly available, its structural features align with PHD inhibitor pharmacophore models, and the pure (R)-enantiomer is expected to exhibit stereospecific binding.

prolyl hydroxylase inhibition HIF stabilization hypoxia mimetic

Commercially Available Single Enantiomer with Defined Purity: Procurement Advantage vs. Custom Synthesis of Racemic or (S)-Enantiomer

(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide (CAS 578740-87-1) is commercially available from Enamine LLC as catalog product EN300-77083 at ≥95% purity [1]. The (S)-enantiomer (CAS 128257-10-3) is also available but would produce opposite stereochemical outcomes in asymmetric synthesis and opposite biological target engagement profiles [2]. The unsubstituted racemic 2-(hydroxymethyl)pyrrolidine-1-carboxamide (CAS 578740-82-6) lacks stereochemical definition entirely . The melting point of the (S)-enantiomer has been reported as 92.7–93.5 °C [2], while the (R)-enantiomer's melting point is not publicly catalogued, representing a measurable physicochemical distinction between enantiomers.

chemical procurement enantiomeric purity research chemical sourcing

Priority Application Scenarios for (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide Based on Quantitative Differentiation Evidence


Antitubercular Drug Discovery: Enantioselective InhA Inhibitor Lead Optimization

Programs targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) require single-enantiomer pyrrolidine carboxamide building blocks because racemic mixtures contain approximately 50% inactive material, as demonstrated in the InhA inhibitor series where only one enantiomer retained inhibitory potency . (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide provides the correct absolute configuration inferred from class SAR and the hydroxymethyl group for additional active-site hydrogen-bonding interactions. The compound is used as a starting scaffold for microtiter library synthesis followed by in situ InhA activity screening, a strategy that achieved >160-fold potency improvement in the lead series .

Asymmetric Organocatalysis: (R)-Configured Prolinamide Catalyst for D-Stereocenter Construction

For enantioselective aldol, Michael, and Mannich reactions requiring D-configured products, (R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide serves as a chiral organocatalyst precursor. The prolinamide class has demonstrated aldol yields up to 99% with anti/syn ratios up to 99:1 and enantiomeric excess up to 99% . The (R)-enantiomer dictates the absolute configuration of the newly formed stereocenter; procurement of the (S)-enantiomer or racemate would invert or erode product enantiopurity. The free hydroxymethyl group provides an additional hydrogen-bonding interaction site that can be exploited to tune catalyst activity and selectivity through hydrogen-bond network modulation .

HIF-Prolyl Hydroxylase Inhibitor Programs: Chiral Pharmacophore Scaffold for Anemia and Ischemia Drug Discovery

Pyrrolidine-1-carboxamide derivatives are validated PHD inhibitors with reported IC₅₀ values as low as 1.1 nM against PHD1 and 1.6 nM against PHD2, with >230-fold selectivity over hERG . (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide incorporates the 2-hydroxymethyl group that mimics endogenous 2-oxoglutarate and may coordinate the active-site iron, a critical pharmacophoric element for PHD inhibition . The single (R)-enantiomer ensures stereospecific binding to the enzyme active site. Medicinal chemistry teams can use this compound as a starting point for SAR studies by functionalizing either the carboxamide nitrogen or the hydroxymethyl oxygen, enabling rapid exploration of potency, selectivity, and pharmacokinetic properties.

Parallel Library Synthesis: Orthogonal Functionalization at Hydroxymethyl and Carboxamide Sites

Unlike D-prolinamide, which offers only one reactive site (the carboxamide), (R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide provides two orthogonal functional handles: a primary hydroxyl group and a primary carboxamide . The hydroxyl can be selectively oxidized to the carboxylic acid, esterified, converted to a leaving group (mesylate, tosylate), or etherified, while the carboxamide can be independently dehydrated to the nitrile or N-functionalized. This dual reactivity enables parallel library synthesis strategies where different diversity elements are introduced at each position, maximizing chemical space exploration from a single chiral scaffold. The ≥95% purity of the commercial material supports direct use in array chemistry without additional purification .

Quote Request

Request a Quote for (R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.